
A Comparative Spectroscopic Guide to 2-Chloro-
6-hydroxybenzaldehyde Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 2-Chloro-6-hydroxybenzaldehyde

Cat. No.: B095410 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the spectroscopic properties of 2-
chloro-6-hydroxybenzaldehyde and its positional isomers. Understanding the distinct

spectroscopic signatures of these closely related compounds is crucial for their unambiguous

identification in complex reaction mixtures and for quality control in synthetic processes. This

document presents a compilation of experimental and predicted spectroscopic data, alongside

standardized experimental protocols for data acquisition.

Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for 2-chloro-6-
hydroxybenzaldehyde and its isomers. These tables are designed for easy comparison of the

¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data.

Table 1: ¹H NMR Spectroscopic Data (Predicted)
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Compound
Aldehyde H (δ,
ppm)

Aromatic H (δ,
ppm)

Hydroxyl H (δ,
ppm)

2-Chloro-6-

hydroxybenzaldehyde
~10.3 7.4-6.9 ~11.0

2-Chloro-3-

hydroxybenzaldehyde
9.5 - 10.5 ~7.2, ~7.0 5.0 - 8.0

2-Chloro-4-

hydroxybenzaldehyde
~10.2 7.8, 7.0, 6.9 ~6.0

2-Chloro-5-

hydroxybenzaldehyde
~10.3 7.5, 7.2, 7.1 ~5.8

3-Chloro-2-

hydroxybenzaldehyde
~10.4 7.6, 7.2, 7.0 ~11.0

3-Chloro-4-

hydroxybenzaldehyde
~9.8 7.9, 7.7, 7.2 ~6.3

4-Chloro-2-

hydroxybenzaldehyde
~10.2 7.5, 7.0, 6.9 ~11.0

5-Chloro-2-

hydroxybenzaldehyde
~10.2 7.7, 7.5, 7.0 ~11.0

Table 2: ¹³C NMR Spectroscopic Data (Predicted)
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Compound C=O (δ, ppm) Aromatic C (δ, ppm)

2-Chloro-6-

hydroxybenzaldehyde
~190 160, 138, 132, 125, 122, 120

2-Chloro-3-

hydroxybenzaldehyde
~188 155, 135, 130, 125, 120, 118

2-Chloro-4-

hydroxybenzaldehyde
~189 162, 138, 133, 125, 118, 116

2-Chloro-5-

hydroxybenzaldehyde
~188 158, 135, 130, 125, 120, 118

3-Chloro-2-

hydroxybenzaldehyde
~192 160, 138, 132, 125, 120, 118

3-Chloro-4-

hydroxybenzaldehyde
~191 162, 135, 132, 130, 125, 118

4-Chloro-2-

hydroxybenzaldehyde
~191 161, 140, 135, 125, 122, 118

5-Chloro-2-

hydroxybenzaldehyde
~191 161, 135, 132, 128, 125, 118

Table 3: Infrared (IR) Spectroscopy Data (Predicted)
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Compound Key Absorptions (cm⁻¹)

2-Chloro-6-hydroxybenzaldehyde
~3200 (O-H), ~1650 (C=O), ~1580, 1470 (C=C),

~750 (C-Cl)

2-Chloro-3-hydroxybenzaldehyde
~3300 (O-H), ~1660 (C=O), ~1590, 1480 (C=C),

~760 (C-Cl)

2-Chloro-4-hydroxybenzaldehyde
~3350 (O-H), ~1665 (C=O), ~1600, 1490 (C=C),

~800 (C-Cl)

2-Chloro-5-hydroxybenzaldehyde
~3350 (O-H), ~1660 (C=O), ~1590, 1480 (C=C),

~810 (C-Cl)

3-Chloro-2-hydroxybenzaldehyde
~3200 (O-H), ~1655 (C=O), ~1580, 1470 (C=C),

~780 (C-Cl)

3-Chloro-4-hydroxybenzaldehyde
~3180 (O-H), ~1670 (C=O), ~1590, 1480 (C=C),

~820 (C-Cl)[1]

4-Chloro-2-hydroxybenzaldehyde
~3200 (O-H), ~1650 (C=O), ~1600, 1490 (C=C),

~830 (C-Cl)

5-Chloro-2-hydroxybenzaldehyde
~3200 (O-H), ~1650 (C=O), ~1590, 1480 (C=C),

~820 (C-Cl)

Table 4: Mass Spectrometry Data

Compound Molecular Ion [M]⁺ (m/z) Key Fragment Ions (m/z)

All Isomers 156 (³⁵Cl), 158 (³⁷Cl)
127 ([M-CHO]⁺), 99 ([M-CHO-

CO]⁺), 77 ([C₆H₅]⁺)

Experimental Protocols
Standardized protocols for acquiring the spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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Sample Preparation: Approximately 5-10 mg of the analyte was dissolved in 0.6 mL of

deuterated chloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆) containing 0.03% v/v

tetramethylsilane (TMS) as an internal standard.

Instrumentation: ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer.

¹H NMR Acquisition: Spectra were acquired with a spectral width of 16 ppm, a relaxation

delay of 1.0 s, and an acquisition time of 2.0 s. A total of 16 scans were co-added and

averaged.

¹³C NMR Acquisition: Spectra were acquired with a spectral width of 240 ppm, a relaxation

delay of 2.0 s, and an acquisition time of 1.0 s. Proton decoupling was applied during the

acquisition. A total of 1024 scans were co-added and averaged.

Data Processing: The free induction decay (FID) was Fourier transformed after applying an

exponential window function with a line broadening factor of 0.3 Hz. Phase and baseline

corrections were applied manually.

Fourier-Transform Infrared (FT-IR) Spectroscopy
Sample Preparation: A small amount of the solid sample was placed directly on the diamond

crystal of an Attenuated Total Reflectance (ATR) accessory.

Instrumentation: FT-IR spectra were recorded on a spectrometer equipped with a deuterated

triglycine sulfate (DTGS) detector.

Data Acquisition: The spectra were collected in the range of 4000-400 cm⁻¹ with a resolution

of 4 cm⁻¹. A total of 32 scans were co-added to improve the signal-to-noise ratio. A

background spectrum of the clean ATR crystal was recorded and automatically subtracted

from the sample spectrum.

Mass Spectrometry (MS)
Sample Preparation: A dilute solution of the analyte (approximately 1 mg/mL) was prepared

in methanol.

Instrumentation: Mass spectra were obtained using a mass spectrometer with an

electrospray ionization (ESI) source.
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Data Acquisition: The sample solution was introduced into the ESI source via direct infusion

at a flow rate of 10 µL/min. The mass spectra were acquired in positive ion mode over a

mass range of m/z 50-500. The capillary voltage was set to 3.5 kV, and the cone voltage was

30 V.

Visualization of Isomeric Relationships
The following diagram illustrates the structural relationship between the different isomers of

chloro-hydroxybenzaldehyde, all sharing the same molecular formula C₇H₅ClO₂.

Caption: Isomeric relationship of chlorohydroxybenzaldehydes.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426
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